Cas no 2097899-54-0 (9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)

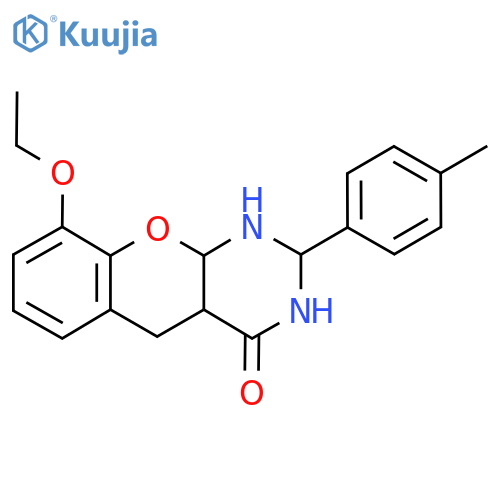

2097899-54-0 structure

商品名:9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one

9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one

- 2097899-54-0

-

- インチ: 1S/C20H22N2O3/c1-3-24-16-6-4-5-14-11-15-19(23)21-18(22-20(15)25-17(14)16)13-9-7-12(2)8-10-13/h4-10,15,18,20,22H,3,11H2,1-2H3,(H,21,23)

- InChIKey: HSQUOINMNGGOKC-UHFFFAOYSA-N

- ほほえんだ: O1C2C(=CC=CC=2CC2C(NC(C3C=CC(C)=CC=3)NC12)=O)OCC

計算された属性

- せいみつぶんしりょう: 338.16304257g/mol

- どういたいしつりょう: 338.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 478

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3

9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6548-2336-1mg |

9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |

2097899-54-0 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6548-2336-2μmol |

9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |

2097899-54-0 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6548-2336-3mg |

9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |

2097899-54-0 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6548-2336-4mg |

9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |

2097899-54-0 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6548-2336-2mg |

9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one |

2097899-54-0 | 2mg |

$59.0 | 2023-09-08 |

9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

2097899-54-0 (9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量